molecular formula C9H18ClN3 B12347072 N-butyl-1,3-dimethylpyrazol-4-amine;hydrochloride CAS No. 1856075-06-3

N-butyl-1,3-dimethylpyrazol-4-amine;hydrochloride

Cat. No.: B12347072
CAS No.: 1856075-06-3
M. Wt: 203.71 g/mol
InChI Key: BUKOGLUOKDRTMI-UHFFFAOYSA-N
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Description

N-butyl-1,3-dimethylpyrazol-4-amine;hydrochloride is a chemical compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-1,3-dimethylpyrazol-4-amine;hydrochloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1,3-diketones with hydrazine derivatives under acidic or basic conditions to form pyrazole intermediates. The specific conditions, such as temperature and solvent, can vary depending on the desired substitution pattern on the pyrazole ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and optimized reaction conditions are often employed to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-butyl-1,3-dimethylpyrazol-4-amine;hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce a variety of N-substituted pyrazole derivatives .

Scientific Research Applications

N-butyl-1,3-dimethylpyrazol-4-amine;hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of N-butyl-1,3-dimethylpyrazol-4-amine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

1856075-06-3

Molecular Formula

C9H18ClN3

Molecular Weight

203.71 g/mol

IUPAC Name

N-butyl-1,3-dimethylpyrazol-4-amine;hydrochloride

InChI

InChI=1S/C9H17N3.ClH/c1-4-5-6-10-9-7-12(3)11-8(9)2;/h7,10H,4-6H2,1-3H3;1H

InChI Key

BUKOGLUOKDRTMI-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1=CN(N=C1C)C.Cl

Origin of Product

United States

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